molecular formula C9H15N3O2 B8323002 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol

3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol

Cat. No.: B8323002
M. Wt: 197.23 g/mol
InChI Key: IZRSZIISEMNKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol is a chemical compound with a unique structure that includes a pyrimidine ring substituted with dimethyl groups and an amino group attached to a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol typically involves the reaction of 4,6-dimethylpyrimidine with an appropriate amine and a diol. One common method involves the use of epichlorohydrin as a starting material, which undergoes substitution reactions with the amine group of 4,6-dimethylpyrimidine, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol is unique due to its combination of a pyrimidine ring with a diol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol

InChI

InChI=1S/C9H15N3O2/c1-6-3-7(2)12-9(11-6)10-4-8(14)5-13/h3,8,13-14H,4-5H2,1-2H3,(H,10,11,12)

InChI Key

IZRSZIISEMNKKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(CO)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-methylmorpholine-N-oxide (64.0 g, 0.47 mol) and osmiumtetroxide (0.7 g, 2.75 mmol) were dissolved in a mixture of 180 ml water and 100 ml acetone. 1-(4,6-dimethylpyrimid-2-ylamino)-prop-2-ene (73.5 g, 0.45 mol) in 100 ml acetone was added over a period of 15 minutes. The mixture was stirred at room temperature for 1 hour and then warmed to 50° C. for 2 hours. 10 ml aqueous saturated sodium hydrogensulphite was then added together with 40 g of diatomaceous earth. After filtration the reaction mixture was evaporated to dryness and the residue extracted with dioxane/ethanol 2:1 (700 ml). Filtration from insoluble material and concentration of the solution in vacuum caused crystallisation of the product. Addition of toluene completed product precipitation, which was isolated by filtration (83 g, m.p. 124°-127° C.).
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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